

Physicochemical properties of EINECS 266-502-9

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Compound of Interest

Compound Name: EINECS 266-502-9

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An In-depth Technical Guide to the Physicochemical Properties of **EINECS 266-502-9**

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the compound identified by EINECS number 266-502-9. The chemical name for this substance is (\pm) -alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate, also known as DL-Kynurenone sulfate. This document is intended to serve as a core resource for researchers and professionals involved in drug development and related scientific fields. It includes a compilation of available quantitative data, detailed experimental protocols for the determination of key physicochemical parameters, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties

A summary of the known physicochemical properties of **EINECS 266-502-9** and its related forms is presented below. Due to the limited availability of experimental data for the specific DL-sulfate salt, values for the L-sulfate salt and the free DL- and L-kynurenone are also provided for comparative purposes.

Table 1: General and Physical Properties

Property	Value	Source/Comments
EINECS Number	266-502-9	
CAS Number	66866-42-0	
Chemical Name	(\pm)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate	
Synonyms	DL-Kynurenine sulfate	
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₇ S	PubChem[1]
Molecular Weight	306.29 g/mol	PubChem[1]
Physical State	Solid (presumed)	
Melting Point	196 °C (for L-Kynurenine sulfate salt)	Biosynth[2]
~235 °C (dec.) (for DL-Kynurenine)	ChemicalBook[3]	
219 °C (for L-Kynurenine)	Sigma-Aldrich	
Boiling Point	Data not available	

Table 2: Solubility and Partitioning Properties

Property	Value	Source/Comments
Solubility	Soluble in water, slightly soluble in alcohol (for L-Kynurenine sulfate monohydrate)	Kynurenine[4]
logP (Calculated)	-2.2 (for Kynurenine)	PubChem[5]
pKa Values	pKa ₁ : 1.2 (anilinium group) pKa ₂ : 2.4 (carboxylic acid group) pKa ₃ : 8.5 (amino group)	ResearchGate[6]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below.

These protocols are based on standard laboratory practices and can be adapted for the specific analysis of **Einecs 266-502-9**.

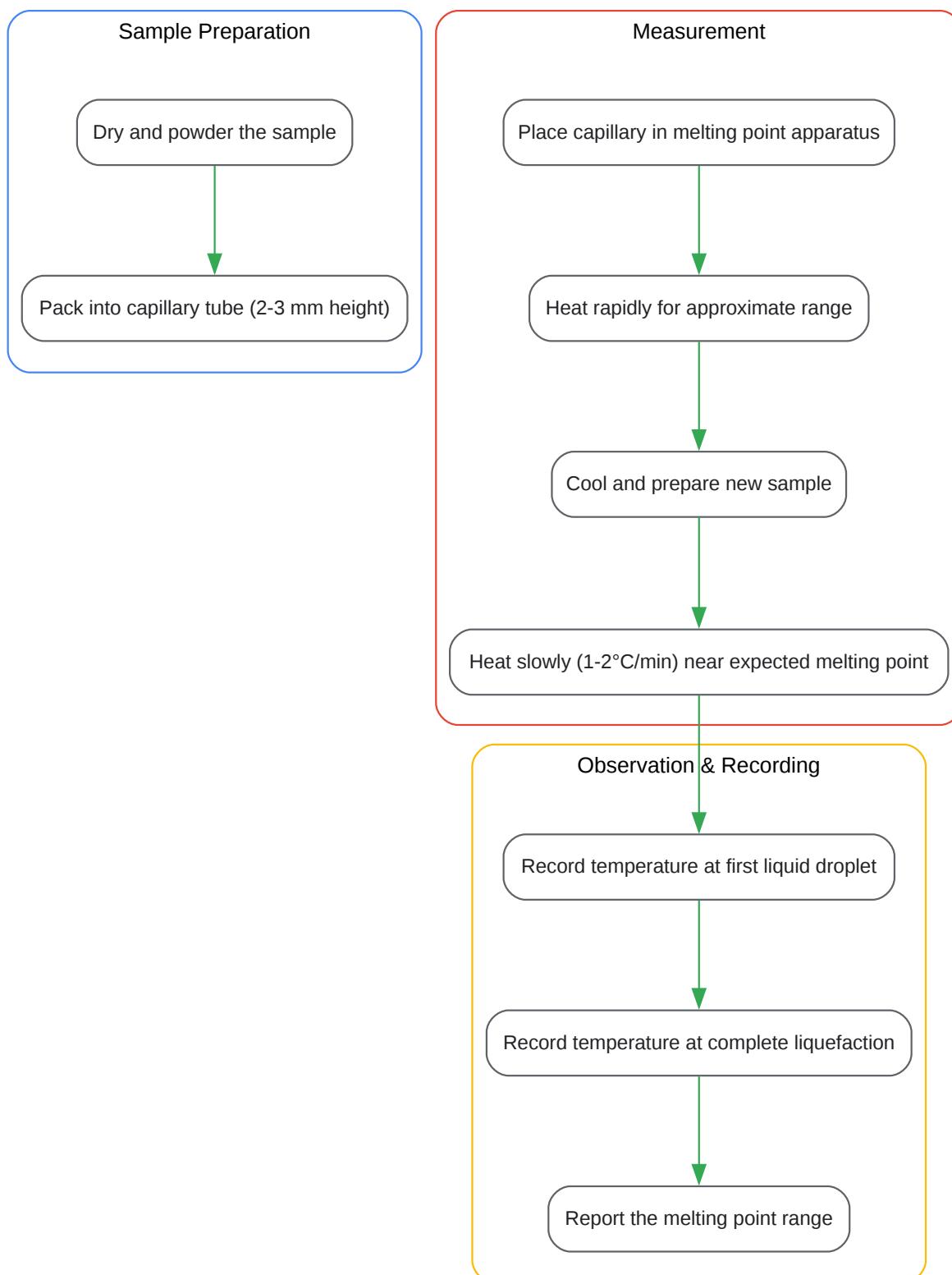
Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

- **Sample Preparation:** A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[7][8]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus.[9][10]
- **Heating:** The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C/minute) for a more precise measurement.[7]
- **Observation:** The temperatures at which the first droplet of liquid appears and at which the entire sample becomes a clear liquid are recorded. This range represents the melting point. [8][9]

A general workflow for this process is illustrated in the diagram below.



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Caption: Workflow for Melting Point Determination.

Solubility Determination

Objective: To determine the solubility of the compound in various solvents.

Methodology:

- Solvent Selection: A range of relevant solvents (e.g., water, ethanol, buffers at different pH) are chosen.
- Sample Preparation: An excess amount of the compound is added to a known volume of the solvent in a sealed container.
- Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient time to reach equilibrium.
- Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
- Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. [11]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of the ionizable groups in the molecule.

Methodology:

- Sample Preparation: A solution of the compound with a known concentration is prepared in water or a suitable buffer.[12]
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[12]
- pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.[12][13]

- Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the curve.[14]
[15]

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.

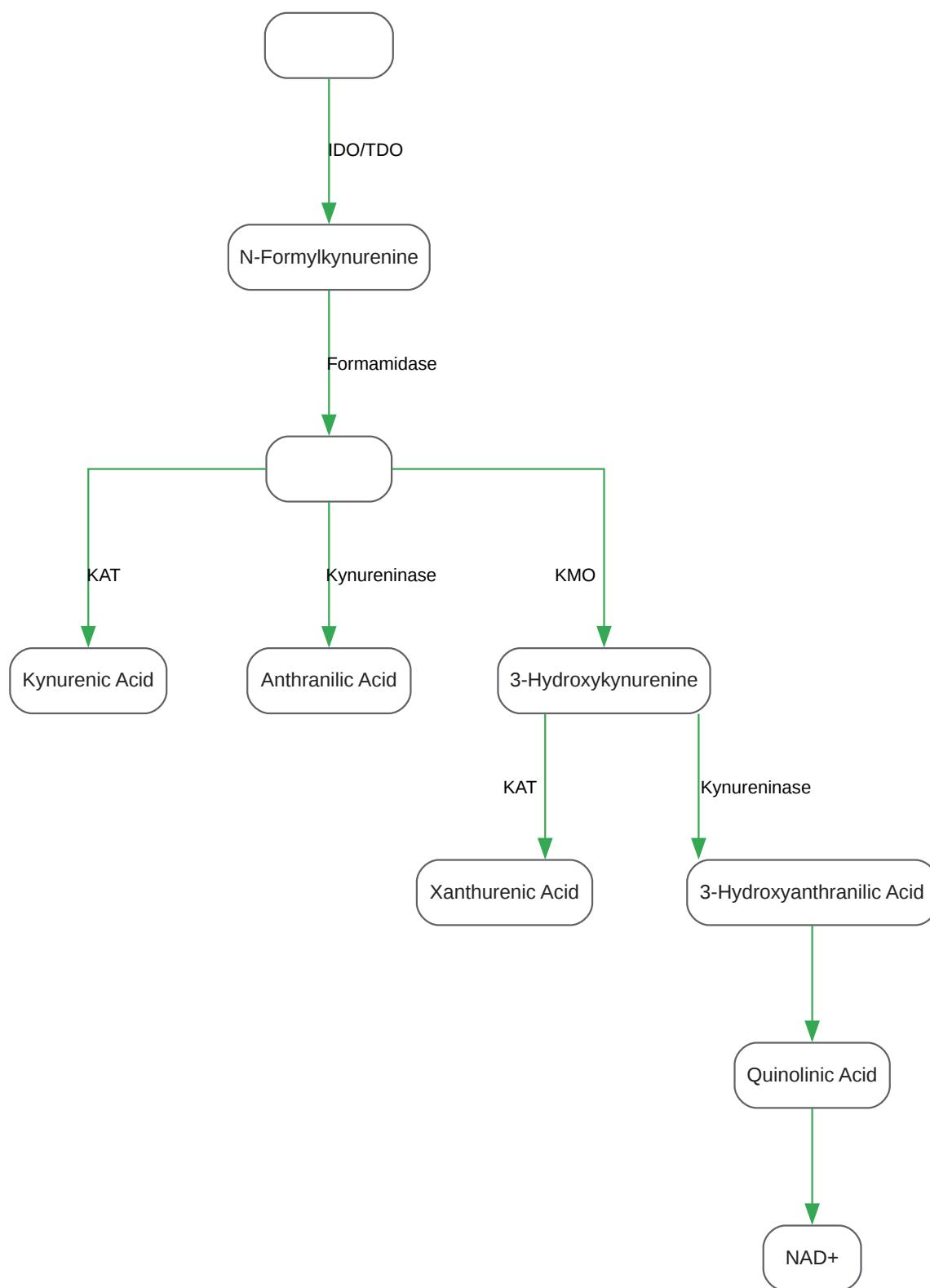
Methodology:

- Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated.[16][17]
- Partitioning: A known amount of the compound is dissolved in one of the phases, and then a known volume of the other phase is added. The mixture is shaken vigorously to allow for partitioning between the two phases.[17][18]
- Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
- Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC).
- Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[18]

Biological Context: The Kynurenone Pathway

DL-Kynurenone sulfate is a derivative of kynurenone, a key metabolite in the kynurenone pathway, which is the primary route for the catabolism of the essential amino acid tryptophan. [19] This pathway is of significant interest in drug development due to its involvement in immune regulation, neurotransmission, and various pathological conditions.

The diagram below illustrates the major steps of the kynurenone pathway.

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Caption: The Kynureneine Pathway of Tryptophan Metabolism.

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